molecular formula C23H18N2O2 B13752565 4,4'-Methylenebis(N-furfurylideneaniline) CAS No. 6264-59-1

4,4'-Methylenebis(N-furfurylideneaniline)

Cat. No.: B13752565
CAS No.: 6264-59-1
M. Wt: 354.4 g/mol
InChI Key: MAKABEVBNIJHPX-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N-furfurylideneaniline) is an organic compound known for its unique structure and properties It is characterized by the presence of two furfurylideneaniline groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-furfurylideneaniline) typically involves the condensation reaction between furfural and aniline derivatives in the presence of a methylene donor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production methods for 4,4’-Methylenebis(N-furfurylideneaniline) may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N-furfurylideneaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4,4’-Methylenebis(N-furfurylideneaniline) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-furfurylideneaniline) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In industrial applications, its reactivity and chemical properties determine its role in the synthesis of materials.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but contains dimethyl groups instead of furfurylideneaniline groups.

    4,4’-Methylenebis(cyclohexylamine): Another similar compound with cyclohexylamine groups instead of furfurylideneaniline groups.

Uniqueness

4,4’-Methylenebis(N-furfurylideneaniline) is unique due to the presence of furfurylideneaniline groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.

Properties

CAS No.

6264-59-1

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(furan-2-yl)-N-[4-[[4-(furan-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C23H18N2O2/c1-3-22(26-13-1)16-24-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)25-17-23-4-2-14-27-23/h1-14,16-17H,15H2

InChI Key

MAKABEVBNIJHPX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CO4

Origin of Product

United States

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